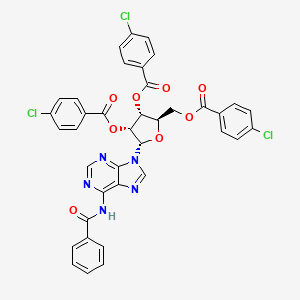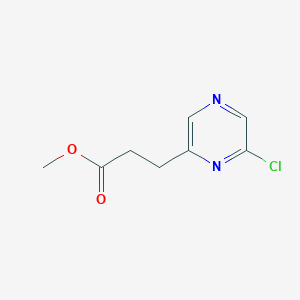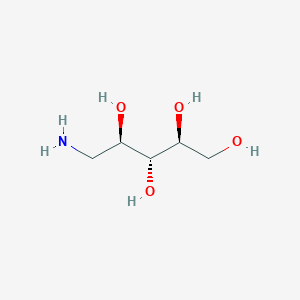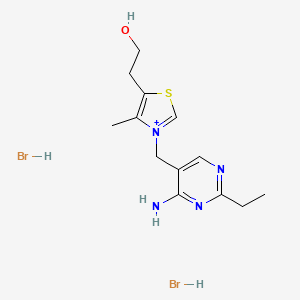
Ethyl thiamine bromide hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl thiamine bromide hydrobromide can be synthesized through the reaction of ethylamine with thiamine, followed by bromination. The reaction typically involves the use of hydrobromic acid as a brominating agent . The process requires careful control of reaction conditions, including temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a suitable form for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl thiamine bromide hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromide group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrobromic acid, sodium hydroxide, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted thiamine derivatives .
Scientific Research Applications
Ethyl thiamine bromide hydrobromide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl thiamine bromide hydrobromide involves its interaction with specific molecular targets and pathways. Thiamine derivatives, including this compound, play a crucial role in intracellular glucose metabolism and are thought to inhibit the effect of glucose and insulin on arterial smooth muscle cell proliferation . The compound may also interact with various enzymes and proteins involved in metabolic processes .
Comparison with Similar Compounds
Ethyl thiamine bromide hydrobromide can be compared with other similar compounds, such as:
2-Bromoethylamine hydrobromide: Used in the synthesis of thiazolines and thiazines.
Ethylammonium bromide: A related compound with similar chemical properties.
2-Diethylamino-1-bromoethane hydrobromide: Used in clinical diagnostics.
This compound is unique due to its specific structure and the presence of both ethyl and thiamine moieties, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C13H21Br2N4OS+ |
|---|---|
Molecular Weight |
441.21 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dihydrobromide |
InChI |
InChI=1S/C13H19N4OS.2BrH/c1-3-12-15-6-10(13(14)16-12)7-17-8-19-11(4-5-18)9(17)2;;/h6,8,18H,3-5,7H2,1-2H3,(H2,14,15,16);2*1H/q+1;; |
InChI Key |
AAUOCCXBCNFAEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(C(=N1)N)C[N+]2=CSC(=C2C)CCO.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Diiodothieno[2,3-b]thiophene](/img/structure/B13856332.png)
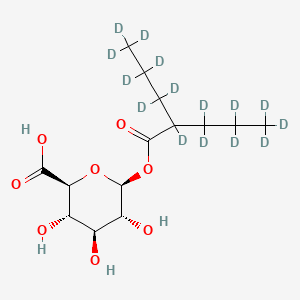
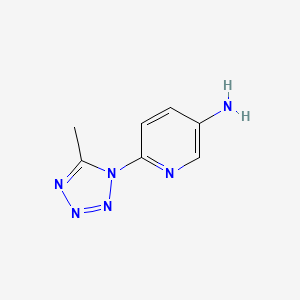
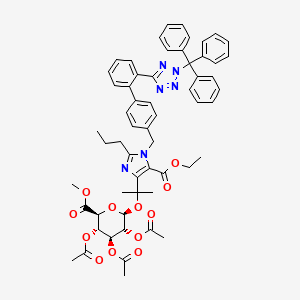
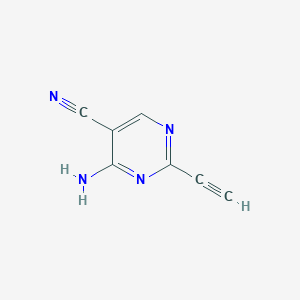

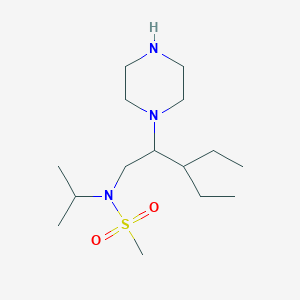
![5-[2-[[6-[[(2S)-2-Amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxyuridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13856369.png)
![(2S,3S,6R)-6-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13856374.png)
